![molecular formula C17H18IN3S B2405517 1-(3-Methylbenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide CAS No. 1049785-01-4](/img/structure/B2405517.png)
1-(3-Methylbenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “1-(3-Methylbenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide” is a complex organic molecule. It likely contains an indole group (a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring), a thiocarbamate group (a functional group with the general structure R2NC(S)OR’), and a 3-methylbenzyl group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, related compounds such as N-functionalized benzimidazole silver(I) complexes have been synthesized and characterized by FT-IR, 1H, 13C{1H} NMR spectroscopy, and elemental analysis .Scientific Research Applications
Corrosion Inhibition
The Schiff bases derived from L-Tryptophan, which have structural similarities to the compound , have been demonstrated to effectively inhibit the corrosion of stainless steel in acidic environments. The study utilized electrochemical techniques and found that these compounds adsorbed on the steel surface, following Langmuir's adsorption isotherm, and provided substantial protection against corrosion (Vikneshvaran & Velmathi, 2017).
Cancer Research
Compounds structurally related to 1-(3-Methylbenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide have been evaluated for their potential as anticancer agents. For instance, a series of substituted (Z)-5-((1-benzyl-1H-indol-3-yl)methylene)imidazolidin-2,4-diones and (Z)-5-((1-benzyl-1H-indol-3-yl)methylene)-2-iminothiazolidin-4-ones have shown potent in vitro cytotoxicity against a variety of human tumor cell lines (Penthala, Yerramreddy, & Crooks, 2011).
Neuroprotection and Cognition Enhancement
Isothiourea derivatives, including various salts of 3-allyl-1,1-dibenzyl-2-ethyl-isothiourea, have been synthesized and studied for their neuroprotective and cognition-enhancing properties. These studies included analyzing their effects on calcium channels and NMDA receptors, along with their physicochemical properties (Perlovich et al., 2009).
Cytotoxicity and DNA Binding
Dithiocarbazate ligand-based metal complexes have been synthesized and structurally investigated. These complexes exhibited significant cytotoxic behavior and DNA-binding ability, indicating potential applications in medical and biological fields (Yusof et al., 2022).
properties
IUPAC Name |
[1-[(3-methylphenyl)methyl]indol-3-yl] carbamimidothioate;hydroiodide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3S.HI/c1-12-5-4-6-13(9-12)10-20-11-16(21-17(18)19)14-7-2-3-8-15(14)20;/h2-9,11H,10H2,1H3,(H3,18,19);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIBGLSPIZOOWQC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C(C3=CC=CC=C32)SC(=N)N.I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18IN3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.